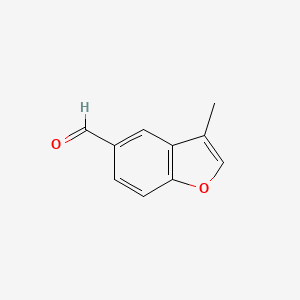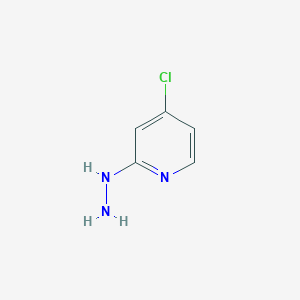
5-(2-氯苯基)-1-(5-溴吡啶-2-基)吡唑-4-甲酸甲酯
描述
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to have a range of biochemical and physiological effects that make it useful in various research applications.
科学研究应用
抗菌和抗癌剂
Hafez、El-Gazzar 和 Al-Hussain (2016) 的一项研究展示了从 4-氨基-3-(4-氯苯基)-吡唑-5-甲酸乙酯合成新型吡唑衍生物,与参考药物多柔比星相比,显示出有希望的抗菌和较高的抗癌活性。这项研究强调了此类化合物在开发针对各种微生物感染和癌症类型的有效治疗方面的潜力 (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016)。
神经炎症的成像剂
王等人 (2018) 专注于合成一种新型化合物,以潜在用作靶向神经炎症中 IRAK4 酶的 PET 成像剂。他们的工作展示了复杂的化学合成过程和此类化合物在增强神经炎症状况的诊断能力方面的希望 (Xiaohong Wang, Wenzhi Xu, Caihong Miao, et al., 2018)。
分子对接和生物活性
Katariya、Vennapu 和 Shah (2021) 探索了新型恶唑联吡啶基吡唑啉的合成和分子对接,研究了它们的抗癌和抗菌功效。他们的研究有助于理解生物活性的结构基础,可能导致开发新的治疗剂 (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021)。
晶体结构分析
Kumarasinghe、Hruby 和 Nichol (2009) 详细介绍了类似吡唑化合物的晶体结构分析,强调了此类研究在准确确定分子构型和形成稳定晶体结构的潜力方面的意义。这项基础性工作通过提供对分子相互作用的关键见解来支持药物设计和合成 (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009)。
抗氧化活性
Gaffer、Abdel-fattah、Etman 和 Abdel‐Latif (2017) 合成了噻唑基-吡唑啉衍生物,并评估了它们的抗氧化活性。这项研究强调了此类化合物在对抗氧化应激相关疾病中潜在的治疗益处 (H. Gaffer, S. Abdel-fattah, H. Etman, E. Abdel‐Latif, 2017)。
安全和危害
未来方向
属性
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c1-23-16(22)12-9-20-21(14-7-6-10(17)8-19-14)15(12)11-4-2-3-5-13(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUIBDOFCKXMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674955 | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150164-70-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)






![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)